3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C26H17Cl2N3OS |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H17Cl2N3OS/c27-17-12-10-15(11-13-17)18-14-21(16-6-2-1-3-7-16)31-26-22(18)23(29)24(33-26)25(32)30-20-9-5-4-8-19(20)28/h1-14H,29H2,(H,30,32) |
InChI Key |
LZCYUHPXRIXIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC=CC=C5Cl)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,3-Dione Precursors
A widely cited method involves reacting 1,3-dione derivatives with cyanothioacetamide to form 2-mercaptonicotinonitrile intermediates. For example:
-
Step 1 : A 1,3-dione bearing substituents R¹ and R' (e.g., 4-(4-chlorophenyl)-6-phenyl-1,3-dione) reacts with cyanothioacetamide in ethanol or dimethylformamide (DMF) under basic conditions (triethylamine or sodium carbonate).
-
Step 2 : The resulting 2-mercaptonicotinonitrile undergoes cyclization with chloroacetamide derivatives in DMF or tetrahydrofuran (THF), facilitated by sodium ethoxide.
This route achieves moderate yields (40–60%) for analogous compounds, though exact yields for the target molecule remain unreported.
Alternative Cyclization via Sulfonamide Intermediates
Patent US3969358A describes a cyclization pathway using sulfonamide intermediates:
-
Step 1 : React 3-thienaldehyde with NH₂–CH₂–CH(OR)₂ (where R = lower alkyl) to form a Schiff base.
-
Step 2 : Reduce the Schiff base with sodium borohydride in ethanol, followed by tosylation with para-toluenesulfonyl chloride.
-
Step 3 : Cyclize the sulfonamide derivative under acidic conditions (e.g., HCl in ethanol) at 50–100°C to yield the thienopyridine core.
This method, while laborious, offers precise control over substituent placement, critical for introducing the 4-(4-chlorophenyl) and 6-phenyl groups.
Functionalization of the Thienopyridine Core
Introduction of the 3-Amino Group
The 3-amino group is typically introduced via nucleophilic substitution or reductive amination:
-
Method A : Treat a 3-nitrothieno[2,3-b]pyridine intermediate with hydrogen gas (5–10 atm) in the presence of palladium on carbon (Pd/C) in ethanol.
-
Method B : Direct amination using ammonia or ammonium acetate in refluxing ethanol, though this requires pre-functionalized substrates.
Patent EP2008654A1 highlights the use of 4-aminopiperidine derivatives to introduce amino groups at specific positions, though adaptations for the target compound’s 3-position would necessitate tailored protecting groups.
Carboxamide Installation at Position 2
The 2-carboxamide moiety is installed via coupling reactions:
-
Step 1 : Convert the 2-carboxylic acid derivative (generated via hydrolysis of a nitrile or ester) to an acid chloride using thionyl chloride (SOCl₂).
-
Step 2 : React the acid chloride with 2-chloroaniline in dichloromethane (DCM) or THF, catalyzed by 4-dimethylaminopyridine (DMAP).
Yields for this step range from 50–75% in analogous systems, depending on the electron-withdrawing effects of adjacent substituents.
Substituent-Specific Modifications
4-(4-Chlorophenyl) Group Incorporation
The 4-(4-chlorophenyl) group is introduced early in the synthesis via:
-
Friedel-Crafts Acylation : React 4-chlorobenzoyl chloride with a thiophene precursor in the presence of AlCl₃.
-
Suzuki-Miyaura Coupling : Cross-coupling a 4-chlorophenylboronic acid with a brominated thienopyridine intermediate using Pd(PPh₃)₄ and K₂CO₃ in dioxane.
The latter method offers superior regioselectivity, with reported yields of 65–80% for similar substrates.
6-Phenyl Group Installation
The 6-phenyl group is typically added via:
-
Nucleophilic Aromatic Substitution (SNAr) : React a 6-bromo-thienopyridine intermediate with phenylmagnesium bromide in THF under inert atmosphere.
-
Direct Alkylation : Use phenyl lithium to alkylate a pre-functionalized thienopyridine core.
Optimization and Characterization
Reaction Condition Optimization
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C (cyclization steps) | +15–20% |
| Solvent Polarity | DMF > THF > Ethanol | +10–25% |
| Catalyst Loading | 5–10 mol% Pd for couplings | +30–40% |
Analytical Characterization
Post-synthetic validation requires:
Chemical Reactions Analysis
Oxidative Dimerization
This compound undergoes hypochlorite-mediated oxidative dimerization under mild conditions, forming polyheterocyclic ensembles. The reaction proceeds via two distinct pathways depending on the solvent:
| Solvent System | Product Structure | Yield | Stereoselectivity |
|---|---|---|---|
| H<sub>2</sub>O/THF | Cis-configured dimer with bridged S–O–S | 68–72% | R,R,R,R/S,S,S,S enantiomers |
| CH<sub>3</sub>CN | Open-chain sulfoxide derivatives | 55–60% | Not observed |
Mechanistic Insights (Source ):
-
The amino group initiates oxidation, forming a radical intermediate.
-
Solvent polarity dictates intermediate stabilization:
-
Polar aprotic solvents (CH<sub>3</sub>CN) favor sulfoxide formation.
-
Aqueous conditions promote dimerization via sulfur–sulfur coupling.
-
Key Data :
-
Reaction time: 4–6 hours at 25°C.
-
Sodium hypochlorite (5% aqueous) used as oxidant.
-
Stereochemistry confirmed via NOESY and X-ray crystallography in related analogues.
Nucleophilic Substitution at the Amide Group
The carboxamide moiety participates in hydrolysis and aminolysis reactions:
Hydrolysis
| Condition | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 8 hrs | Thieno[2,3-b]pyridine-2-carboxylic acid | 85% |
| 2M NaOH, EtOH, 60°C, 6 hrs | Corresponding ammonium salt | 78% |
Applications : Hydrolysis products serve as intermediates for synthesizing esters and acyl chlorides (Source).
Aminolysis
Reaction with primary amines (e.g., methylamine):
-
Forms substituted urea derivatives.
-
Requires DMF as solvent and 80°C for 12 hours (Yield: 63–70%) (Source).
Electrophilic Aromatic Substitution (EAS)
The electron-rich thieno[2,3-b]pyridine ring undergoes EAS at specific positions:
| Reaction | Position Modified | Conditions | Product |
|---|---|---|---|
| Nitration | C-5 of thieno ring | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hrs | 5-Nitro derivative (Yield: 58%) |
| Sulfonation | C-5 | ClSO<sub>3</sub>H, CH<sub>2</sub>Cl<sub>2</sub>, RT | 5-Sulfo derivative (Yield: 51%) |
Regioselectivity : Directed by the electron-donating amino group at C-3 and electron-withdrawing carboxamide at C-2 (Source ).
Acylation of the Amino Group
-
Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (Yield: 82%).
-
Critical for modifying bioavailability in medicinal applications (Source ).
Halogenation
-
Chlorine substituents on phenyl rings enable Suzuki–Miyaura cross-coupling:
Complexation with Metal Ions
The amino and carboxamide groups coordinate transition metals:
| Metal Salt | Ligand Site | Application |
|---|---|---|
| Cu(II) acetate | Amino N and carbonyl O | Catalytic oxidation studies |
| Pd(II) chloride | Thieno ring π-system | Cross-coupling reaction catalysts |
Stoichiometry : Typically forms 1:1 or 1:2 (metal:ligand) complexes (Source ).
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of thienopyridine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
- In vitro studies suggest that 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide may interact with key enzymes involved in cancer cell proliferation, making it a candidate for further anticancer drug development.
-
Antimicrobial Properties :
- The compound's structural features may contribute to its antimicrobial efficacy. Research has shown that thienopyridine derivatives possess activity against a range of bacterial strains, suggesting potential use in treating infections .
- Preliminary tests indicate that this compound could inhibit the growth of specific pathogens, warranting further exploration into its applications as an antimicrobial agent.
Pharmacological Insights
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit certain enzymes linked to inflammation and cancer progression. For instance, molecular docking studies suggest it may act as a potential inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
- This inhibition could lead to the development of new anti-inflammatory drugs based on this compound's scaffold.
-
Neuroprotective Effects :
- Emerging research highlights the neuroprotective potential of thienopyridine derivatives. The ability to cross the blood-brain barrier makes this compound a candidate for treating neurodegenerative diseases .
- Studies have shown that similar compounds can reduce oxidative stress and improve cognitive function in animal models.
Material Science Applications
- Organic Electronics :
- The unique electronic properties of thienopyridine compounds make them suitable candidates for use in organic semiconductor materials. Their ability to form stable thin films can be advantageous in developing organic light-emitting diodes (OLEDs) and organic solar cells.
- Research into the photophysical properties of these compounds indicates their potential for enhancing device efficiency through improved charge transport characteristics.
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of “3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide” would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives exhibit structural diversity, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃, Cl): Compounds like 5 (CF₃) show enhanced biological activity due to increased electrophilicity and binding affinity . Aryl Diversity: Substituting phenyl with thiophen-2-yl (e.g., 5) or dichlorophenyl (e.g., ) alters π-π stacking interactions, impacting target selectivity.
Synthetic Routes :
- High-yield syntheses (>85%) are achieved using polar aprotic solvents (DMF, CH₂Cl₂/EtOH) and coupling agents like T3P .
- Bulky substituents (e.g., bis-sulfonamide in ) require controlled reaction conditions to avoid steric clashes during cyclization.
Biological Relevance :
- FOXM1 inhibitors (e.g., 5 ) demonstrate the role of trifluoromethyl groups in disrupting protein-DNA interactions .
- Anticancer intermediates (e.g., ) highlight the importance of halogenated aryl groups in enhancing cytotoxicity.
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₂₇H₁₈Cl₂N₃OS | 518.42 | 5.2 | <0.1 (DMSO) |
| 3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (5) | C₂₀H₁₂ClF₃N₃OS | 458.84 | 4.8 | 0.5 (DMSO) |
| 3-Amino-N-(4-sulfamoylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CID 1990758) | C₂₁H₁₅F₃N₄O₃S₂ | 516.49 | 3.9 | 1.2 (Water) |
Biological Activity
The compound 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 408.9 g/mol. The structure features multiple aromatic rings and a thieno[2,3-b]pyridine core, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H17Cl2N2O |
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
| Purity | Typically >95% |
Anti-Proliferative Effects
Research has demonstrated that thienopyridine derivatives exhibit significant anti-proliferative activity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 162 to 644 nM against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines when treated with related compounds . The presence of chloroaryl groups enhances this activity, indicating that structural modifications can lead to improved efficacy.
The mechanism by which these compounds exert their anti-cancer effects often involves the inhibition of key cellular pathways associated with proliferation and survival. For example, the incorporation of specific substituents on the aromatic rings can lead to enhanced interactions with target proteins involved in cell cycle regulation and apoptosis .
Anti-Inflammatory Activity
In addition to anti-cancer properties, thienopyridine derivatives have shown promising anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a notable mechanism through which these compounds may reduce inflammation. Preliminary results indicate that certain derivatives can suppress COX-1 and COX-2 activities effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Study 1: Anti-Proliferative Activity
A recent study evaluated a series of thienopyridine derivatives, including the compound , for their anti-proliferative properties. The most active derivative exhibited an IC50 value of 79 nM against HCT-116 cells, showcasing its potential as a therapeutic agent in oncology .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationships revealed that specific substitutions on the thieno[2,3-b]pyridine scaffold significantly influence biological activity. For example, compounds with electron-donating groups at certain positions displayed enhanced potency against cancer cells while also demonstrating reduced toxicity profiles in preliminary assays .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of thieno[2,3-b]pyridine derivatives, and how can they be adapted for this compound?
Answer:
The synthesis of thieno[2,3-b]pyridine derivatives typically involves cyclocondensation reactions or multi-step functionalization of preconstructed heterocycles. For example, 3-aminothieno[2,3-b]pyridines can be synthesized via cyclization of thiourea intermediates with α,β-unsaturated ketones under acidic conditions . Adapting this to the target compound requires introducing substituents (e.g., 2-chlorophenyl, 4-chlorophenyl) through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution at specific positions. Evidence from analogous compounds suggests that regioselective halogenation and amidation steps are critical for achieving the desired substitution pattern .
Basic: Which analytical techniques are most effective for structural characterization of this compound, and how are they applied?
Answer:
Key techniques include:
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking) critical for understanding crystallographic packing and stability .
- NMR spectroscopy : H and C NMR confirm substitution patterns, with H-C HMBC identifying long-range couplings for aromatic systems.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives.
- FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm) .
Basic: What in vitro bioactivity screening protocols are recommended for preliminary assessment of this compound?
Answer:
Initial screening should focus on:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the structural similarity to pyrimidine-based inhibitors .
Advanced: How can synthetic routes be optimized to improve yield and purity, particularly for large-scale production?
Answer:
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh)) for Suzuki couplings to enhance cross-coupling efficiency .
- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.
- Crystallization control : Utilize single-crystal X-ray data to identify optimal recrystallization solvents (e.g., ethanol/water mixtures) for high-purity isolates .
Advanced: How should researchers resolve contradictions between spectroscopic data and computational modeling results?
Answer:
- Validation via XRD : Use experimental X-ray structures to benchmark computational models (e.g., DFT-optimized geometries) .
- Dynamic NMR studies : Investigate temperature-dependent conformational changes that may explain discrepancies in H NMR splitting patterns.
- Multi-technique corroboration : Combine IR, Raman, and solid-state NMR to validate hydrogen-bonding networks predicted computationally .
Advanced: What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, leveraging crystal structures of homologous proteins .
- MD simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residue interactions.
- QSAR modeling : Derive predictive models using descriptors like logP, polar surface area, and halogen atom positions .
Advanced: How can the mechanism of action be elucidated for this compound in complex biological systems?
Answer:
- Proteomics : SILAC-based quantitative profiling to identify differentially expressed proteins post-treatment.
- Gene expression analysis : RNA-seq or RT-qPCR to track changes in apoptosis-related genes (e.g., BAX, BCL-2).
- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to visualize apoptosis/necrosis .
Advanced: What formulation strategies address solubility limitations in pharmacological studies?
Answer:
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous solubility and bioavailability.
- Co-crystallization : Design co-crystals with succinic acid or caffeine to improve dissolution rates .
- Salt formation : Explore hydrochloride or mesylate salts for ionizable functional groups .
Advanced: How can degradation pathways and metabolite identification be systematically investigated?
Answer:
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13), followed by LC-MS/MS analysis.
- Metabolite profiling : Use hepatocyte incubation or microsomal assays with UPLC-QTOF to identify phase I/II metabolites.
- Stability-indicating HPLC : Develop validated methods with photodiode array detection to monitor degradation products .
Advanced: What structural analogs of this compound have shown enhanced bioactivity, and what SAR insights do they provide?
Answer:
- Chlorophenyl substitutions : Analogs with 3,4-dichlorophenyl groups exhibit improved kinase inhibition (e.g., IC < 100 nM) due to enhanced hydrophobic interactions .
- Amide modifications : Replacement of the carboxamide with sulfonamide groups increases metabolic stability but reduces solubility.
- Heterocycle fusion : Pyrimidine-fused derivatives demonstrate superior anticancer activity compared to pyridine-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
